molecular formula C6H10N2 B14745736 1,2-Diazaspiro[2.5]oct-1-ene CAS No. 930-82-5

1,2-Diazaspiro[2.5]oct-1-ene

Cat. No.: B14745736
CAS No.: 930-82-5
M. Wt: 110.16 g/mol
InChI Key: ADJNKJMAEAJADP-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[2.5]oct-1-ene: is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diazaspiro[2.5]oct-1-ene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-aminocyclopropane carboxylic acid, a series of reactions including cyclization and reduction can yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diazaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The products formed depend on the specific reactions and conditions. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

1,2-Diazaspiro[2.5]oct-1-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-ene involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic effects .

Comparison with Similar Compounds

  • 5-Ethynyl-1,2-diazaspiro[2.5]oct-1-ene
  • 6-Ethynyl-1,2-diazaspiro[2.5]oct-1-ene

Comparison: 1,2-Diazaspiro[2.5]oct-1-ene is unique due to its specific spiro-connected structure and nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Properties

CAS No.

930-82-5

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

1,2-diazaspiro[2.5]oct-1-ene

InChI

InChI=1S/C6H10N2/c1-2-4-6(5-3-1)7-8-6/h1-5H2

InChI Key

ADJNKJMAEAJADP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=N2

Origin of Product

United States

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